molecular formula C8H8BrNO2 B1465199 Methyl 2-(bromomethyl)nicotinate CAS No. 116986-08-4

Methyl 2-(bromomethyl)nicotinate

Cat. No.: B1465199
CAS No.: 116986-08-4
M. Wt: 230.06 g/mol
InChI Key: RPWHKHJDHYAYKG-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)nicotinate: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid, where the methyl group is esterified, and a bromomethyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)nicotinate can be synthesized from methyl 2-methylnicotinate. The typical synthetic route involves the bromination of methyl 2-methylnicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride. The reaction is carried out under an inert atmosphere at 90°C for 16 hours. The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic layers are combined, concentrated, and purified by flash chromatography to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Chemistry: Methyl 2-(bromomethyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)nicotinate primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    Ethyl 2-(bromomethyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 6-(bromomethyl)nicotinate: Bromomethyl group is attached to the sixth position of the pyridine ring instead of the second position.

Uniqueness: Methyl 2-(bromomethyl)nicotinate is unique due to the presence of the bromomethyl group at the second position of the pyridine ring. This specific positioning enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.

Biological Activity

Methyl 2-(bromomethyl)nicotinate is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. As a derivative of nicotinic acid, it possesses unique structural features that enhance its reactivity and versatility in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with related compounds.

Structural Characteristics

This compound features a bromomethyl group at the second position of the pyridine ring, which significantly influences its reactivity towards nucleophiles. The presence of this electrophilic group allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

Compound NameStructural FeaturesUnique Aspects
This compoundBromomethyl at the 2-positionEnhanced reactivity due to bromine positioning
Methyl nicotinateLacks bromomethyl groupSimpler structure; no electrophilic properties
Methyl 6-(bromomethyl)nicotinateBromomethyl at the 6-positionDifferent reactivity profile
Ethyl 2-(bromomethyl)nicotinateBromomethyl at the 2-positionSimilar applications but with an ethyl ester group

The primary mechanism of action for this compound involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group acts as a good leaving group, facilitating nucleophilic substitution reactions that can modify biomolecules such as proteins and nucleic acids. The specific pathways and molecular targets depend on the nature of the nucleophile involved in the reaction.

Biological Applications

  • Medicinal Chemistry : this compound is utilized as an intermediate in drug synthesis, particularly in developing pharmaceuticals targeting specific biological pathways. Its ability to undergo various chemical transformations enhances its utility in creating novel therapeutic agents.
  • Biochemical Research : The compound serves as a tool for modifying biomolecules, aiding in studies related to enzyme mechanisms and biochemical assays. Its electrophilic nature allows researchers to probe interactions within complex biological systems.
  • Industrial Applications : Beyond medicinal uses, this compound is employed in producing agrochemicals and specialty chemicals, demonstrating its versatility across industries.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • A study on methyl nicotinate , a related compound, indicated that similar structures could induce erythema when applied topically, suggesting that this compound may also influence vascular responses through prostaglandin release .
  • Research into HDAC inhibitors has shown that derivatives like methyl 6-(bromomethyl)nicotinate exhibit selective inhibition properties, which may parallel findings for this compound due to structural similarities .
  • In synthetic chemistry, this compound has been successfully utilized as a building block for more complex organic molecules, demonstrating its effectiveness in drug design.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other nicotinic acid derivatives:

  • Methyl Nicotinate : While lacking the bromomethyl group, it has been shown to promote vasodilation through local prostaglandin release, indicating potential anti-inflammatory properties .
  • Ethyl 2-(bromomethyl)nicotinate : This compound shares structural similarities but exhibits different reactivity profiles due to the ethyl ester group, which may influence its biological interactions.

Properties

IUPAC Name

methyl 2-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHKHJDHYAYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710271
Record name Methyl 2-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-08-4
Record name Methyl 2-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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